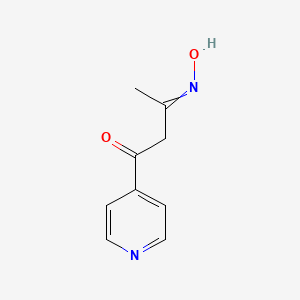![molecular formula C8H8O3 B13820802 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one CAS No. 35357-34-7](/img/structure/B13820802.png)
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[45]deca-6,9-dien-8-one is an organic compound with the molecular formula C8H8O3 It is a spiro compound, characterized by a unique bicyclic structure that includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxaspiro[4.5]deca-6,9-diene with specific reagents under controlled conditions. For instance, the synthesis can be achieved by reacting 1,4-dioxaspiro[4.5]deca-6,9-diene with dimethoxy compounds .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization from petroleum ether and purification by dissolving in diethyl ether followed by the addition of petroleum ether until turbidity is achieved .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent in life science research.
Industry: The compound is employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement via migration by carbon, which is thermodynamically favored over alternative shifts by oxygen. This rearrangement can lead to the formation of different cations and transition structures, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: This compound shares a similar spiro structure but differs in its specific functional groups and reactivity.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another related compound with a spiro structure, used in different chemical applications.
Uniqueness
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one is unique due to its specific dioxaspiro ring system and its ability to undergo various chemical reactions, making it a versatile compound in organic synthesis and research.
Properties
CAS No. |
35357-34-7 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C8H8O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-4H,5-6H2 |
InChI Key |
MOSCBNMEESTOIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


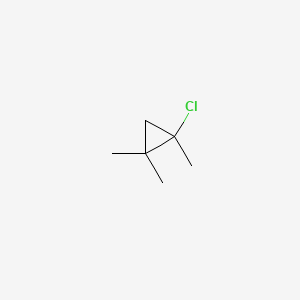
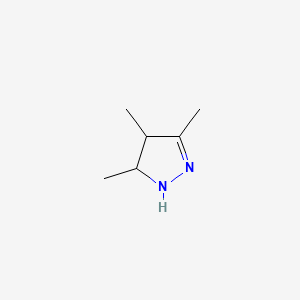



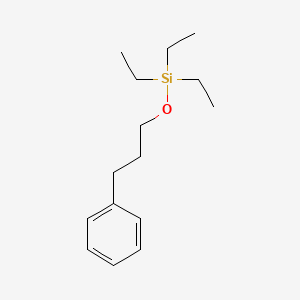
![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
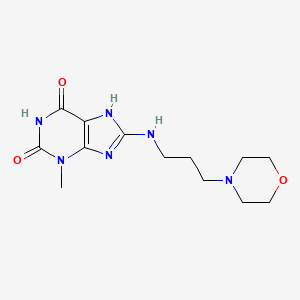
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
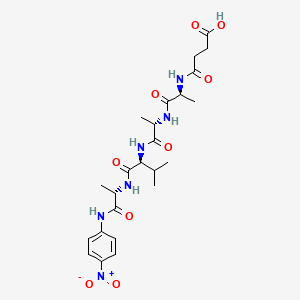
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
